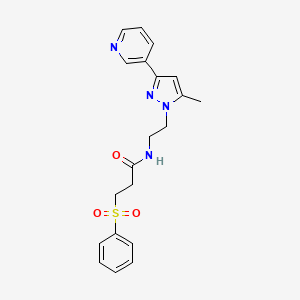

N-(2-(5-methyl-3-(pyridin-3-yl)-1H-pyrazol-1-yl)ethyl)-3-(phenylsulfonyl)propanamide

Description

Properties

IUPAC Name |

3-(benzenesulfonyl)-N-[2-(5-methyl-3-pyridin-3-ylpyrazol-1-yl)ethyl]propanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22N4O3S/c1-16-14-19(17-6-5-10-21-15-17)23-24(16)12-11-22-20(25)9-13-28(26,27)18-7-3-2-4-8-18/h2-8,10,14-15H,9,11-13H2,1H3,(H,22,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UAEQVVKUSHLWRC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NN1CCNC(=O)CCS(=O)(=O)C2=CC=CC=C2)C3=CN=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22N4O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

398.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(5-methyl-3-(pyridin-3-yl)-1H-pyrazol-1-yl)ethyl)-3-(phenylsulfonyl)propanamide typically involves multiple steps:

Formation of the Pyrazole Ring: The initial step often involves the cyclization of a hydrazine derivative with an appropriate diketone or ketoester to form the pyrazole ring.

Attachment of the Pyridine Ring: The pyridine ring can be introduced through a coupling reaction, such as a Suzuki or Heck coupling, using a pyridine boronic acid or halide.

Sulfonamide Formation: The sulfonamide group is typically introduced by reacting a sulfonyl chloride with an amine precursor.

Final Assembly: The final step involves linking the pyrazole and pyridine moieties with the sulfonamide group through an amide bond formation, often using coupling reagents like EDCI or DCC.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to improve yield and scalability. This could include the use of continuous flow reactors for better control of reaction conditions, as well as the development of more efficient catalysts and reagents to minimize by-products and waste.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group on the pyrazole ring, leading to the formation of a carboxylic acid derivative.

Reduction: Reduction reactions can target the nitro groups (if present) or the sulfonamide group, converting them to amines or sulfides, respectively.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst are frequently used.

Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) are used under appropriate conditions to achieve substitution reactions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the methyl group can yield a carboxylic acid, while reduction of the sulfonamide group can produce a sulfide.

Scientific Research Applications

Chemistry

In chemistry, N-(2-(5-methyl-3-(pyridin-3-yl)-1H-pyrazol-1-yl)ethyl)-3-(phenylsulfonyl)propanamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. Its structural features suggest it could interact with various biological targets, making it a candidate for drug discovery and development.

Medicine

In medicine, the compound is investigated for its potential therapeutic effects. The presence of the sulfonamide group indicates possible antibacterial or anti-inflammatory properties, while the pyrazole and pyridine rings suggest potential activity against neurological disorders.

Industry

In the industrial sector, this compound could be used in the development of new materials with specific properties, such as enhanced stability or reactivity. Its complex structure makes it a valuable component in the design of advanced polymers and coatings.

Mechanism of Action

The mechanism by which N-(2-(5-methyl-3-(pyridin-3-yl)-1H-pyrazol-1-yl)ethyl)-3-(phenylsulfonyl)propanamide exerts its effects is likely multifaceted:

Molecular Targets: The compound may interact with enzymes, receptors, or ion channels, modulating their activity.

Pathways Involved: It could influence various signaling pathways, such as those involved in inflammation, cell proliferation, or neurotransmission.

Comparison with Similar Compounds

Structural Features and Substituent Analysis

The compound’s closest analogs include pyrazole- and pyridine-containing propanamides synthesized in the literature. Key comparisons are summarized below:

Functional Group Impact

- Phenylsulfonyl vs. Methylsulfonyl () : The target’s phenylsulfonyl group is bulkier and more lipophilic than the methylsulfonyl group in ’s compound, which may alter membrane permeability or target binding.

- Ethyl vs.

- Electron-Withdrawing Groups : The phenylsulfonyl group in the target is a stronger electron-withdrawing substituent than the methoxy or chloro groups in ’s compounds, which could improve metabolic stability or electronic interactions in biological systems.

Pharmacological Inferences

- While the target lacks direct bioactivity data, analogs like compound 4 () showed neuroprotective effects in SH-SY5Y cells, implying that the pyrazole-propanamide scaffold has inherent bioactivity .

- The dichlorophenyl and methylthioethyl groups in compound 2 () correlate with higher melting points and chirality-dependent activity, suggesting that the target’s stereochemistry and substituents may critically influence its efficacy .

Biological Activity

N-(2-(5-methyl-3-(pyridin-3-yl)-1H-pyrazol-1-yl)ethyl)-3-(phenylsulfonyl)propanamide is a compound of interest in medicinal chemistry, particularly due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure that includes a pyrazole ring, a pyridine moiety, and a sulfonamide group. Its molecular formula is , with a molecular weight of approximately 370.46 g/mol.

1. Antitumor Activity

Recent studies have indicated that compounds similar to this compound exhibit significant antitumor activity. For instance, derivatives containing the pyrazole ring have shown inhibition of various cancer cell lines by inducing apoptosis and cell cycle arrest.

2. Enzyme Inhibition

The compound has been investigated for its ability to inhibit specific enzymes involved in cancer progression. Notably, it has shown potential as an inhibitor of glycogen synthase kinase 3 (GSK-3), which plays a crucial role in cellular signaling pathways related to cancer and neurodegenerative diseases.

3. Anti-inflammatory Effects

Research indicates that the compound may exert anti-inflammatory effects by modulating the expression of pro-inflammatory cytokines. This is particularly relevant in conditions such as rheumatoid arthritis and other inflammatory diseases.

The biological activity of this compound is believed to involve multiple pathways:

- Inhibition of Kinases : The compound's structure allows it to interact with ATP-binding sites in kinases, leading to decreased phosphorylation of target proteins involved in cell proliferation.

- Induction of Apoptosis : By activating caspases and altering mitochondrial membrane potential, the compound promotes apoptotic pathways in cancer cells.

Case Study 1: Antitumor Efficacy

A study published in Bioorganic & Medicinal Chemistry evaluated the antitumor efficacy of similar pyrazole derivatives on human breast cancer cells. The results demonstrated a dose-dependent reduction in cell viability, with IC50 values indicating potent activity at nanomolar concentrations.

| Compound | IC50 (µM) | Mechanism |

|---|---|---|

| Compound A | 0.5 | GSK-3 inhibition |

| Compound B | 0.8 | Apoptosis induction |

Case Study 2: Anti-inflammatory Properties

In a clinical trial assessing the anti-inflammatory effects of related compounds, patients with rheumatoid arthritis reported significant reductions in joint swelling and pain after treatment with a pyrazole-based regimen.

Q & A

Q. How can process control systems enhance reproducibility in scaled-up synthesis?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.